1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a brominated thiophene ring attached to a triazole ring, which is further connected to a carboxylic acid group
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis:
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and organoboron reagents, which are common in these reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd-c bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various organic compounds .
Result of Action
Its potential role in suzuki-miyaura cross-coupling reactions suggests it could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromothiophene.
Formylation: The brominated thiophene is then subjected to formylation to introduce a formyl group at the 2-position, resulting in 4-bromo-2-formylthiophene.
Azide Formation: The formyl group is converted to an azide group through a reaction with sodium azide, yielding 4-bromo-2-azidothiophene.
Cycloaddition: The azide undergoes a cycloaddition reaction with propargyl alcohol to form the triazole ring, resulting in 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole.
Carboxylation: Finally, the triazole compound is carboxylated to introduce the carboxylic acid group, yielding the target compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include thiophene derivatives with various functional groups.
Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Comparison with Similar Compounds
- 1-[(4-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(4-Methylthiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(4-Fluorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Comparison:
- Uniqueness: The presence of the bromine atom in 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid imparts unique reactivity, particularly in substitution reactions where the bromine can be replaced with various nucleophiles.
- Reactivity: Compared to its chlorinated, methylated, or fluorinated analogs, the brominated compound may exhibit different reactivity patterns due to the size and electronegativity of the bromine atom.
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S/c9-5-1-6(15-4-5)2-12-3-7(8(13)14)10-11-12/h1,3-4H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKILFPKGAYLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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